Cas no 597554-03-5 (10-(2-Naphthyl)anthracene-9-boronic Acid)

10-(2-ナフチル)アントラセン-9-ボロン酸は、有機合成化学において重要なボロン酸誘導体です。この化合物は、アントラセン骨格にナフチル基とボロン酸基が結合した構造を持ち、特に鈴木-宮浦カップリング反応などのパラジウム触媒クロスカップリング反応において優れた反応性を示します。高い熱安定性と結晶性を有し、有機EL材料や機能性色素の合成中間体として有用です。また、π共役系が拡張された構造特性から、光電子材料開発における重要な構築ブロックとしての応用が期待されます。取り扱い時は湿気を避け、不活性ガス下で保存する必要があります。

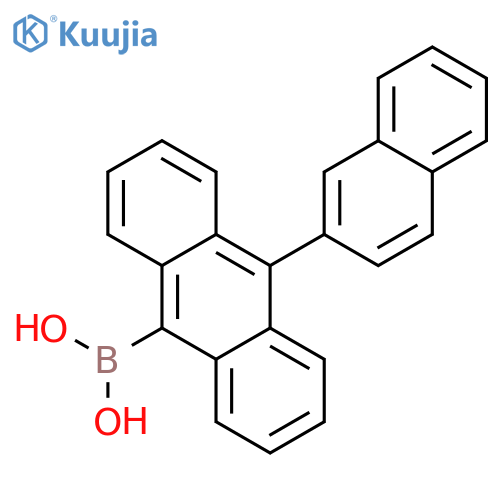

597554-03-5 structure

商品名:10-(2-Naphthyl)anthracene-9-boronic Acid

CAS番号:597554-03-5

MF:C24H17BO2

メガワット:348.201586484909

MDL:MFCD11973625

CID:68459

PubChem ID:253661568

10-(2-Naphthyl)anthracene-9-boronic Acid 化学的及び物理的性質

名前と識別子

-

- (10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid

- 10-(Naphthalen-2-yl)anthracene-9-boronic acid

- (9-(Naphthyl-2-yl)anthracene-10-yl)boronic acid

- 10-(2-Naphthyl)anthracene-9-boronic Acid (contains varying amounts of Anhydride)

- 10-(2-Naphthyl)anthracene-9-boronic acid

- (10-naphthalen-2-ylanthracen-9-yl)boronic acid

- 10-(naphthalene-2-yl)anthracene-9-ylboronic acid

- Boronic acid, B-[10-(2-naphthalenyl)-9-anthracenyl] -

- AMY18566

- 9-(naphthalen-2-yl)anthracen-10-ylboronic acid

- AC-24441

- (10-(Naphthalen-2-yl)anthracen-9-yl)boronicacid

- 10-(2-Naphthyl)-9-Anthracene Boronic Acid

- 10-naphthalene-2-yl-anthracene-9-boronic acid

- (10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid;10-(2-Naphthyl)anthracene-9-boronic acid

- CS-W000951

- A21324

- 10-naphth-2-ylanthracen-9-ylboronic acid

- 10-(NAPHTHALENE-2YL)ANTHRACENE-9-YLBORONIC ACID

- SB66648

- DS-18619

- [10-(naphthalen-2-yl)anthracen-9-yl]boronic acid

- 9-(naphthalen-3-yl)anthracen-10-yl-10-boronic acid

- 10-(naphthalen-2-yl)anthracen-9-ylboronic acid

- AKOS015901227

- BCP14761

- YGVDBZMVEURVOW-UHFFFAOYSA-N

- N0929

- SY037996

- SCHEMBL338306

- Boronic acid, [10-(2-naphthalenyl)-9-anthracenyl]-

- DTXSID50630472

- FT-0687756

- 597554-03-5

- J-504136

- C24H17BO2

- 10-naphthalen-2-yl-anthracene-9-boronic acid

- MFCD11973625

- 10-(2-Naphthyl)anthracene-9-boronic Acid

-

- MDL: MFCD11973625

- インチ: 1S/C24H17BO2/c26-25(27)24-21-11-5-3-9-19(21)23(20-10-4-6-12-22(20)24)18-14-13-16-7-1-2-8-17(16)15-18/h1-15,26-27H

- InChIKey: YGVDBZMVEURVOW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)B(O)O

計算された属性

- せいみつぶんしりょう: 348.13216g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 348.13216g/mol

- 単一同位体質量: 348.13216g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 27

- 複雑さ: 485

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.30

- PSA: 40.46000

- LogP: 4.49300

10-(2-Naphthyl)anthracene-9-boronic Acid セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

10-(2-Naphthyl)anthracene-9-boronic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N378678-100mg |

10-(2-Naphthyl)anthracene-9-boronic Acid |

597554-03-5 | 100mg |

$ 80.00 | 2022-06-03 | ||

| Chemenu | CM135655-5g |

(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |

597554-03-5 | 97% | 5g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | Y1044465-10g |

(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |

597554-03-5 | 97% | 10g |

$265 | 2023-05-17 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52853-1g |

10-(2-Naphthyl)anthracene-9-boronic acid, 97% |

597554-03-5 | 97% | 1g |

¥3624.00 | 2023-02-26 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0929-1g |

10-(2-Naphthyl)anthracene-9-boronic Acid |

597554-03-5 | 98.0%(LC),contains varying amounts of Anhydride | 1g |

¥690.0 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33900-1g |

(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |

597554-03-5 | 1g |

¥256.0 | 2021-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N122434-1g |

10-(2-Naphthyl)anthracene-9-boronic Acid |

597554-03-5 | 97% | 1g |

¥133.90 | 2023-09-01 | |

| Alichem | A219006080-5g |

(10-(Naphthalen-2-yl)anthracen-9-yl)boronic acid |

597554-03-5 | 97% | 5g |

$163.50 | 2023-09-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H52853-250mg |

10-(2-Naphthyl)anthracene-9-boronic acid, 97% |

597554-03-5 | 97% | 250mg |

¥1129.00 | 2023-02-26 | |

| eNovation Chemicals LLC | Y1102864-300g |

10-(2-naphthyl)anthracene-9-boronic acid |

597554-03-5 | 99% | 300g |

$1200 | 2024-07-28 |

10-(2-Naphthyl)anthracene-9-boronic Acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:597554-03-5)10-(2-萘基)蒽-9-硼酸

注文番号:LE27029769

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

10-(2-Naphthyl)anthracene-9-boronic Acid 関連文献

-

Jing Zhang,Yaping Zhao,Huixia Xu,Di Zhang,Yanqin Miao,Ruth Shinar,Joseph Shinar,Hua Wang,Bingshe Xu,Yucheng Wu J. Mater. Chem. C 2019 7 10810

-

Kyung-Ryang Wee,Won-Sik Han,Ju-Eun Kim,Ae-Li Kim,Soonnam Kwon,Sang Ook Kang J. Mater. Chem. 2011 21 1115

597554-03-5 (10-(2-Naphthyl)anthracene-9-boronic Acid) 関連製品

- 103986-53-4(4-Methyl-1-naphthaleneboronic acid)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 917380-58-6(Boronic acid, B-(6-phenyl-1-pyrenyl)-)

- 372521-91-0((4-Phenylnaphthalen-1-yl)boronic acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 334658-75-2((10-Phenylanthracen-9-yl)boronic acid)

- 1165943-53-2([1,2'-Binaphthalen]-4-ylboronic acid)

- 870774-25-7((4-(naphthalen-1-yl)phenyl)boronic acid)

- 5980-97-2(2,4,6-Trimethylphenylboronic acid)

- 918655-03-5(4-(Naphthalen-2-yl)phenylboronic acid)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

(CAS:597554-03-5)10-(2-Naphthyl)anthracene-9-boronic acid

清らかである:99%

はかる:kg

価格 ($):問い合わせ

Suzhou Senfeida Chemical Co., Ltd

(CAS:597554-03-5)10-(2-Naphthyl)anthracene-9-boronic acid

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ